3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one
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Overview
Description
3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one is a complex organic compound with a fused ring structure that includes both furan and quinoline moieties
Preparation Methods
The synthesis of 3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one typically involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction is carried out in the presence of 1,1,3,3-tetramethylguanidine (TMG) in refluxing acetonitrile under an inert atmosphere . The process involves the formation of a highly electrophilic quinoline type o-quinone methide as an intermediate, which then reacts with the ylide at the carbon atom, followed by intramolecular nucleophilic substitution and cleavage of a pyridine molecule to yield the desired product .
Chemical Reactions Analysis
3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its antimalarial properties.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one can be compared with other similar compounds such as:
5-Isopropyl-3,3-dimethyl-2-methylene-2,3-dihydrofuran: This compound shares a similar furan ring structure but lacks the quinoline moiety.
3,3-Dimethyl-2-butanol: Although structurally different, this compound is another example of a dimethyl-substituted molecule with distinct chemical properties.
The uniqueness of 3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one lies in its fused ring system, which imparts specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
CAS No. |
104654-88-8 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3,3-dimethyl-2-methylidene-5H-furo[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-8-14(2,3)11-12(17-8)9-6-4-5-7-10(9)15-13(11)16/h4-7H,1H2,2-3H3,(H,15,16) |
InChI Key |
QEVCORPXEHSDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)OC2=C1C(=O)NC3=CC=CC=C32)C |
Origin of Product |
United States |
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